{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[3-(2-{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy}ethoxy)propanamido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate
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Overview
Description
Mal-amido-PEG2-Val-Cit-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker. It contains a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, a valine-citrulline (Val-Cit) dipeptide, a para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (PNP) carbonate group . This compound is primarily used in the synthesis of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG2-Val-Cit-PAB-PNP involves several steps:
Maleimide Activation: The maleimide group is activated to react with thiol groups on cysteine residues of proteins.
PEG Spacer Addition: The PEG spacer is introduced to enhance solubility and biocompatibility.
Val-Cit Dipeptide Incorporation: The Val-Cit dipeptide is added, which can be cleaved by specific enzymes in the target cells.
PAB Spacer Attachment: The PAB spacer is attached to facilitate the release of the drug payload.
PNP Carbonate Group Addition: The PNP carbonate group is added as a leaving group for nucleophilic substitution reactions
Industrial Production Methods
Industrial production of Mal-amido-PEG2-Val-Cit-PAB-PNP typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG2-Val-Cit-PAB-PNP undergoes several types of chemical reactions:
Substitution Reactions: The PNP carbonate group can be substituted by nucleophiles.
Cleavage Reactions: The Val-Cit dipeptide is cleaved by cytoplasmic peptidases, specifically cathepsin B.
Conjugation Reactions: The maleimide group reacts with thiol groups on cysteine residues
Common Reagents and Conditions
Nucleophiles: Used for substitution reactions with the PNP carbonate group.
Cathepsin B: An enzyme that cleaves the Val-Cit dipeptide.
Thiol-containing Molecules: React with the maleimide group for conjugation
Major Products
Substituted PNP Derivatives: Formed from nucleophilic substitution reactions.
Cleaved Val-Cit Products: Resulting from enzymatic cleavage by cathepsin B
Scientific Research Applications
Mal-amido-PEG2-Val-Cit-PAB-PNP has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of ADCs.
Biology: Facilitates the targeted delivery of drugs to specific cells.
Medicine: Plays a crucial role in cancer therapy by delivering cytotoxic drugs specifically to cancer cells.
Industry: Employed in the development of targeted drug delivery systems
Mechanism of Action
Mal-amido-PEG2-Val-Cit-PAB-PNP exerts its effects through a series of molecular interactions:
Conjugation: The maleimide group reacts with thiol groups on cysteine residues of proteins.
Cleavage: The Val-Cit dipeptide is cleaved by cathepsin B, releasing the drug payload within the target cell.
Release: The PAB spacer facilitates the release of the drug payload upon cleavage
Comparison with Similar Compounds
Similar Compounds
Mal-amido-PEG2-Val-Cit-PAB-OH: Similar structure but with a hydroxyl group instead of the PNP carbonate group.
Mal-amido-PEG2-Val-Cit-PAB-NH2: Contains an amine group instead of the PNP carbonate group
Uniqueness
Mal-amido-PEG2-Val-Cit-PAB-PNP is unique due to its combination of a maleimide group, PEG spacer, Val-Cit dipeptide, PAB spacer, and PNP carbonate group. This combination allows for specific targeting, efficient drug release, and enhanced solubility and biocompatibility .
Properties
Molecular Formula |
C39H50N8O14 |
---|---|
Molecular Weight |
854.9 g/mol |
IUPAC Name |
[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C39H50N8O14/c1-25(2)35(45-32(49)16-20-58-22-23-59-21-18-41-31(48)15-19-46-33(50)13-14-34(46)51)37(53)44-30(4-3-17-42-38(40)54)36(52)43-27-7-5-26(6-8-27)24-60-39(55)61-29-11-9-28(10-12-29)47(56)57/h5-14,25,30,35H,3-4,15-24H2,1-2H3,(H,41,48)(H,43,52)(H,44,53)(H,45,49)(H3,40,42,54) |
InChI Key |
PAGAOQLHMRBQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origin of Product |
United States |
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